Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate Executive Summary Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a specialized heterocyclic compound featuri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
Executive Summary
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a specialized heterocyclic compound featuring a strained four-membered azetidine ring, a tertiary alcohol at the C3 position, and a phenyl carbamate (Phoc) protecting group on the ring nitrogen. This unique combination of functional groups makes it a valuable and versatile building block for medicinal chemists and drug development professionals. The inherent ring strain of the azetidine core, coupled with the stereodefined substitution at the C3 position, provides a rigid three-dimensional scaffold that is increasingly sought after for exploring new chemical space in drug discovery.[1][2] This guide provides a comprehensive analysis of its chemical properties, including detailed synthetic strategies, in-depth spectroscopic characterization, and a discussion of its reactivity, all grounded in established chemical principles.
Introduction to the 3-Substituted Azetidine Scaffold
The azetidine ring is a privileged structural motif in modern medicinal chemistry. Unlike more flexible aliphatic chains or larger rings, the four-membered heterocycle provides a conformationally restricted framework, which can lead to improved binding affinity and selectivity for biological targets.[3] Substitution at the 3-position is a particularly powerful strategy for generating molecular diversity, allowing for the precise placement of functional groups in three-dimensional space to optimize structure-activity relationships (SAR).[4][5]
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate incorporates three key features:
The Azetidine Core: A high-energy, strained ring system whose reactivity can be harnessed for further synthetic transformations.[2]
The 3-Hydroxy-3-methyl Group: A tertiary alcohol that serves as a key handle for introducing further complexity or as a critical pharmacophoric element for hydrogen bonding.
The Phenyl Carbamate (Phoc) Group: A stable amine protecting group that influences the electronic properties of the ring and can be selectively removed or transformed.[6][7]
This guide will deconstruct these features to provide a holistic understanding of the compound's chemical behavior.
Synthesis and Structural Elucidation
The synthesis of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is not widely documented, but a logical and efficient pathway can be designed based on established methodologies for constructing 3-substituted azetidines.
Proposed Synthetic Pathway
The most direct approach involves a two-step sequence starting from a commercially available N-protected azetidin-3-one. A common and cost-effective starting material is tert-butyl azetidin-3-one-1-carboxylate (N-Boc-3-azetidinone). The synthesis proceeds via nucleophilic addition to the ketone, followed by deprotection and reprotection of the azetidine nitrogen.
An In-depth Technical Guide to Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (PubChem CID: 65953055)
Prepared for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of Phenyl 3-hydroxy-3-methylazetidine-1-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, a molecule of significant interest in the field of medicinal chemistry. While specific experimental data for this compound (PubChem CID: 65953055) is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. We will delve into its structural features, propose a logical synthetic pathway, detail expected analytical characterizations, and explore its potential applications in drug discovery.
Molecular Structure and Key Features
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate possesses a unique combination of a strained four-membered azetidine ring, a tertiary alcohol, and a phenyl carbamate protecting group. Each of these features contributes to its distinct chemical properties and potential biological activity.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce a three-dimensional character into molecules. This rigidity can lead to improved binding affinity and selectivity for biological targets.[1] The tertiary alcohol at the 3-position introduces a potential hydrogen bond donor and acceptor, which can be crucial for molecular recognition at a receptor's active site.
The phenyl carbamate serves as a protecting group for the azetidine nitrogen. Phenyl carbamates are known for their stability and can influence the lipophilicity and electronic properties of the molecule.[2][3] Their reactivity is well-documented, offering a handle for further synthetic modifications.[2][3]
Proposed Synthetic Pathway
While a specific synthesis for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate has not been published, a plausible route can be devised based on established methodologies for the synthesis of substituted azetidines. A logical approach would involve the construction of the 3-hydroxy-3-methylazetidine core followed by the introduction of the phenyl carbamate protecting group.
A common strategy for the synthesis of 3-hydroxyazetidines starts from epichlorohydrin.[4][5]
Step 1: Ring opening of an epoxide
The synthesis could commence with the ring-opening of a suitable epoxide, such as 2-methyloxirane, with a protected amine, like benzylamine, to form an amino alcohol intermediate.
Step 2: Cyclization to form the azetidine ring
The subsequent step would involve an intramolecular cyclization to form the azetidine ring. This is often achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then treating with a base to facilitate nucleophilic attack by the amine.
Step 3: Deprotection of the azetidine nitrogen
The protecting group on the nitrogen (e.g., benzyl) would then be removed.
Step 4: Introduction of the phenyl carbamate group
Finally, the phenyl carbamate group is introduced by reacting the free azetidine with phenyl chloroformate in the presence of a base.
Caption: Proposed synthetic workflow for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Analytical Characterization
The structural confirmation of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene protons of the azetidine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the azetidine ring protons would be characteristic of a strained four-membered ring.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carbamate, the aromatic carbons, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene carbons of the azetidine ring, and the methyl carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum could provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and the C-N and C-O stretching vibrations.
Potential Applications in Drug Discovery
The 3-hydroxyazetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its incorporation often leads to improved physicochemical properties such as solubility and metabolic stability.
The unique combination of the rigid azetidine core, the hydrogen-bonding capabilities of the hydroxyl group, and the modifiable phenyl carbamate moiety makes Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate an attractive building block for the synthesis of novel therapeutic agents.
Potential therapeutic areas where this scaffold could be explored include:
Oncology: Azetidine derivatives have been investigated as anticancer agents.[6][7]
Infectious Diseases: The azetidine ring is a component of some antibacterial agents.[8]
Central Nervous System (CNS) Disorders: The rigid nature of the azetidine scaffold can be beneficial for designing ligands for CNS targets.[1]
The workflow for exploring the utility of this compound in a drug discovery program would involve its synthesis, followed by screening in various biological assays to identify potential therapeutic activities.
Caption: A typical workflow for utilizing a novel chemical entity in a drug discovery program.
Conclusion
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a feasible synthetic approach, and a roadmap for its characterization and potential application. By leveraging the principles of medicinal chemistry and the known value of the 3-hydroxyazetidine scaffold, researchers can unlock the potential of this molecule in the development of next-generation therapeutics. The synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
References
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information. Available at: [Link]
Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. Available at: [Link]
Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. ResearchGate. Available at: [Link]
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. National Research University Higher School of Economics. Available at: [Link]
Process for preparation of phenyl carbamate derivatives. Google Patents.
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University. Available at: [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available at: [Link]
China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. LookChem. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]
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Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate SMILES and InChI key
An In-Depth Technical Guide to Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Synthesis, Characterization, and Application Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate: Synthesis, Characterization, and Application
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories to bioactive molecules.[1] Among its derivatives, 3-hydroxy-3-substituted azetidines represent a particularly valuable class of building blocks. This guide provides a detailed technical overview of a specific exemplar, phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. We will explore its core chemical identifiers, propose a robust synthetic pathway grounded in established chemical principles, detail expected analytical signatures for structural confirmation, and discuss the broader significance of this structural motif in the context of contemporary drug discovery. This document is intended for researchers and scientists in chemical synthesis and drug development, offering field-proven insights into the handling and application of this important molecular scaffold.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a small molecule featuring a central four-membered azetidine ring, a tertiary alcohol at the 3-position, and a phenylcarbamate group on the ring nitrogen.
The InChIKey is a fixed-length (25-character) digital representation of the molecule's structure, derived from the more complex InChI string, making it ideal for database searches and unambiguous identification.[3]
Data Presentation: Core Physicochemical Properties
The following table summarizes key computed and known properties of the molecule, which are critical for predicting its behavior in various experimental and biological systems.
While a specific, documented synthesis for phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is not prevalent in foundational literature, a highly reliable and logical pathway can be constructed from well-established reactions involving azetidinone precursors. This approach offers high yields and excellent control over the final structure.
The proposed synthesis begins with the commercially available N-Boc-3-azetidinone, a versatile starting material for introducing diversity at the C3 position of the azetidine ring.[1]
Caption: A three-step synthetic route to the target compound.
Experimental Protocols: A Step-by-Step Guide
Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Causality: This step establishes the key C3-methyl and C3-hydroxyl stereocenter. The use of an organometallic reagent like a Grignard (MeMgBr) or organolithium (MeLi) reagent is a classic and efficient method for adding a nucleophilic methyl group to a ketone. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the azetidine nitrogen, preventing it from reacting with the organometallic reagent. The reaction is performed at low temperatures (-78 °C) to control reactivity and minimize side reactions.
Protocol:
Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried, three-neck flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add methylmagnesium bromide (1.1 eq, 3.0 M solution in ether) dropwise via syringe, maintaining the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 16 hours.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.[1]
Step 2: Synthesis of 3-Hydroxy-3-methylazetidine Hydrochloride
Causality: The Boc group must be removed to allow for the subsequent functionalization of the nitrogen atom. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are standard reagents for cleaving the acid-labile Boc group, yielding the corresponding ammonium salt.
Protocol:
Dissolve the product from Step 1 (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
Add a solution of HCl in dioxane (e.g., 4 M, 5.0 eq) and stir the mixture at room temperature for 4-6 hours.
Self-Validation: The formation of a precipitate (the hydrochloride salt) is a strong visual indicator of reaction completion. Progress can also be monitored by TLC or LC-MS.
Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to remove non-polar impurities and then dried under vacuum to yield the hydrochloride salt, which is often used directly in the next step.[4][5]
Step 3: Synthesis of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
Causality: This final step forms the target molecule. Phenyl chloroformate is an electrophilic reagent that reacts with the nucleophilic secondary amine of the azetidine. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to deprotonate the azetidinium salt, liberating the free amine for reaction.
Protocol:
Suspend the 3-hydroxy-3-methylazetidine hydrochloride (1.0 eq) from Step 2 in anhydrous DCM under a nitrogen atmosphere.
Cool the suspension to 0 °C in an ice bath.
Add triethylamine (2.2 eq) dropwise, and stir for 15 minutes.
Slowly add phenyl chloroformate (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the final product via flash column chromatography to obtain phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Structural Elucidation and Analytical Characterization
Confirming the structure of the final compound is paramount. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, we can reliably predict the key spectroscopic signatures based on its structure and data from analogous compounds.[1][6]
Data Presentation: Expected NMR Signatures
Proton (¹H) / Carbon (¹³C)
Predicted Chemical Shift (ppm)
Multiplicity / Notes
Aromatic-H
7.10 - 7.50
Multiplet (m)
Azetidine-H (CH₂)
3.90 - 4.40
Two doublets (d) or complex multiplets
Hydroxyl-H (OH)
2.0 - 4.0
Broad singlet (br s), D₂O exchangeable
Methyl-H (CH₃)
1.50 - 1.70
Singlet (s)
Carbamate C=O
155 - 160
¹³C
Aromatic-C
120 - 152
¹³C
Azetidine C-OH
68 - 75
¹³C, Quaternary
Azetidine CH₂
55 - 65
¹³C
Methyl-C
25 - 35
¹³C
¹H NMR: The spectrum would be characterized by a multiplet in the aromatic region for the phenyl protons. The two diastereotopic methylene protons on the azetidine ring would likely appear as distinct signals, potentially as doublets or more complex patterns due to coupling. A sharp singlet for the C3-methyl group and a broad, exchangeable singlet for the hydroxyl proton would also be expected.
¹³C NMR: The spectrum would show a signal for the carbamate carbonyl carbon, several signals in the aromatic region, a quaternary carbon signal for the C3-OH position, a signal for the azetidine methylene carbons, and an upfield signal for the methyl carbon.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 208.0968.[2]
Authoritative Grounding: Significance in Drug Discovery
The 3-hydroxyazetidine scaffold is not merely a synthetic curiosity; it is a privileged structure in modern drug design. Its value stems from its role as a versatile bioisostere and a conformational constraint.
Bioisosterism and Physicochemical Properties: The azetidine ring is often used to replace larger, more lipophilic, or metabolically unstable groups. For instance, the 3-hydroxymethyl-azetidine core has been successfully employed as an effective bioisostere of pyrrolidin-3-ol, a common motif in bioactive compounds.[7] This substitution can improve aqueous solubility, reduce lipophilicity, and alter the metabolic profile of a lead compound, all critical parameters in optimizing a drug candidate. The introduction of a hydroxymethyl group, in general, is a known strategy to enhance both pharmacodynamic and pharmacokinetic properties.[8]
Vectorial Orientation and Conformational Rigidity: The rigid, four-membered ring structure of azetidine orients its substituents in well-defined vectors in three-dimensional space. This conformational constraint can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty associated with binding.
Conclusion
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate serves as an exemplary case study for a class of compounds with significant potential in chemical and pharmaceutical research. Its synthesis is achievable through robust, well-understood chemical transformations, and its structure can be unambiguously confirmed with standard analytical techniques. More importantly, the core 3-hydroxy-3-methylazetidine scaffold embodies key principles of modern medicinal chemistry, offering a tool to fine-tune molecular properties and explore chemical space with precision. As drug discovery continues to demand novel scaffolds that provide both unique structural features and favorable ADME properties, the strategic application of substituted azetidines is poised to remain a highly productive endeavor.
References
PubChem. Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. Available from: [Link].
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available from: [Link].
Al-Majidi, S. M., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. Available from: [Link].
Sokov, D. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1103. Available from: [Link].
Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15721. Available from: [Link].
Ly, N. T., Thaxton, A., & Trudell, M. L. Synthesis of 3,3-Diarylazetidines. CORE. Available from: [Link].
NIST. 3-hydroxy-4-phenyl-2-butanone. NIST WebBook. Available from: [Link].
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link].
Chemsrc.com. tert-butyl 3-hydroxy-3-phenyl-azetidine-1-carboxylate. Available from: [Link].
Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
PubMed. Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease. Available from: [Link].
Organic Syntheses. 3-Hydroxymethyl-3-phenylcyclopropene. Available from: [Link].
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].
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da Cruz, E. F. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 737525. Available from: [Link].
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PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available from: [Link].
PubChem. Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride. Available from: [Link].
Technical Guide: 3,3-Disubstituted Azetidines in Medicinal Chemistry
Executive Summary The 3,3-disubstituted azetidine moiety has evolved from a niche structural curiosity to a privileged scaffold in modern drug design.[1] As a conformationally constrained, four-membered heterocycle, it o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,3-disubstituted azetidine moiety has evolved from a niche structural curiosity to a privileged scaffold in modern drug design.[1] As a conformationally constrained, four-membered heterocycle, it offers a unique solution to the "gem-dimethyl" problem: providing the steric bulk necessary to block metabolic soft spots without the lipophilic penalty associated with acyclic alkyl chains or carbocyclic analogs.[2] This guide details the physicochemical rationale, synthetic architectures, and validated protocols for integrating this building block into high-value pharmaceutical candidates.
Part 1: Structural & Physicochemical Rationale[3]
The "Gem-Dimethyl" Bioisostere Effect
In lead optimization, a common strategy to block cytochrome P450-mediated oxidation at a methylene site is the introduction of a gem-dimethyl group.[2] However, this often incurs a lipophilicity penalty (increasing LogP by ~0.8–1.0), potentially degrading solubility and increasing off-target promiscuity.
The 3,3-disubstituted azetidine serves as a superior bioisostere. The nitrogen atom lowers the overall LogD while the strained ring enforces a specific "V-shaped" vector for the substituents, often improving ligand-target complementarity compared to the more flexible acyclic analogs.
Property
gem-Dimethyl
Cyclobutane
3,3-Azetidine
Impact
LogP Change
+0.8 to +1.0
+0.6 to +0.8
-0.5 to +0.2
Improved Solubility
Metabolic Stability
High
High
High
Blocks CYP Oxidation
Conformation
Flexible
Puckered
Puckered/Rigid
Entropy Reduction
Vector Angle
~109.5°
~110°
~107-110°
Precise Positioning
Metabolic Stability & Basicity
A critical advantage of the azetidine ring is its ability to modulate the pKa of the nitrogen. Compared to pyrrolidines or piperidines, azetidines are generally less basic (pKa ~8.5 vs ~10-11) due to increased s-character in the nitrogen lone pair orbital caused by ring strain. This lower pKa often improves membrane permeability and reduces hERG liability while maintaining sufficient basicity for lysosomal trapping if desired.
Decision Logic for Scaffold Selection
Figure 1: Decision matrix for selecting 3,3-disubstituted azetidines over alternative spacers.
Part 2: Synthetic Architectures
Creating the quaternary center at the 3-position of the azetidine ring is sterically demanding. Three primary routes dominate the field, chosen based on the required substituents.
Route A: The 3-Azetidinone Approach (Nucleophilic Addition)
This is the "workhorse" method for medicinal chemistry. It relies on the high reactivity of the carbonyl group in N-protected-3-azetidinone.
Mechanism: Grignard or organolithium reagents add to the ketone to form a tertiary alcohol.
Utility: Ideal for 3-aryl-3-hydroxy azetidines. The hydroxyl group can be retained, methylated, or removed (via deoxygenation) to yield 3-aryl-3-alkyl derivatives.
Key Precursor: 1-Boc-3-azetidinone (commercially available or synthesized from epichlorohydrin).
Route B: Strain-Release Functionalization (ABB)
A modern approach utilizing 1-azabicyclo[1.1.0]butane (ABB).[3]
Mechanism: Nucleophiles attack the bridgehead carbon, relieving the immense ring strain (~60 kcal/mol) to pop open the bicycle into a 3,3-disubstituted azetidine.
Utility: Excellent for installing heteroatoms (S, N, O) at the 3-position.
Route C: De Novo Cyclization
Mechanism: Double alkylation of primary amines with 2,2-disubstituted-1,3-propanediol disulfonates.
Utility: Best when the 3,3-substituents are available as a malonate precursor and the N-substituent needs to be varied early.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-hydroxy-3-phenylazetidine via Grignard Addition.
This protocol establishes the quaternary center using N-Boc-3-azetidinone. It is a self-validating system: the disappearance of the carbonyl stretch in IR and the shift of the methylene protons in NMR confirm conversion.
Reagents & Safety
Reagents: 1-Boc-3-azetidinone (1.0 equiv), Phenylmagnesium bromide (1.2 equiv, 3.0 M in Et2O), anhydrous THF.
Safety: Azetidines are potential alkylating agents; handle with care. Grignard reagents are pyrophoric. Perform all steps under Nitrogen/Argon.
Step-by-Step Methodology
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with
.
Solvation: Charge the flask with 1-Boc-3-azetidinone (5.0 g, 29.2 mmol) and anhydrous THF (60 mL). Cool the solution to -78 °C (dry ice/acetone bath).
Causality: Cooling is critical to prevent enolization or polymerization of the strained ketone.
Addition: Transfer Phenylmagnesium bromide (11.7 mL, 35.0 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature below -65 °C.
Observation: The solution may turn cloudy or light yellow.[4]
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane). The starting ketone (
) should disappear, replaced by the more polar alcohol ().
Quench: Carefully quench with saturated aqueous
(20 mL) at -78 °C. Allow to warm to room temperature.
Workup: Dilute with EtOAc (100 mL) and water (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-40% EtOAc/Hexanes) to yield the product as a white solid.
Synthetic Workflow Diagram
Figure 2: Reaction pathway for the generation of the quaternary center.
Part 4: Case Study in Drug Discovery
Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[5]
Challenge: Early adamantane-based inhibitors suffered from poor metabolic stability and high lipophilicity.
Solution: Researchers replaced the adamantane/carbocyclic core with a 3,3-disubstituted azetidine.
Outcome: The azetidine analog maintained the necessary hydrophobic bulk to fill the enzyme pocket but significantly lowered LogP. The 3,3-substitution pattern prevented oxidative metabolism at the ring carbons, a common liability in unsubstituted azetidines. This led to improved oral exposure and a cleaner safety profile.
References
Wuitschik, G. et al. (2010).[6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[7] Journal of Medicinal Chemistry.[6][7]
Sirotnak, F. M. et al. (2004). Impact of the Azetidine Moiety on the Conformational and Physicochemical Properties of Drug Candidates.[8][9] Journal of Medicinal Chemistry.[6][7]
Duncton, M. A. J. (2011). Miniperspective: Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry.[6][7]
Urea synthesis using phenyl 3-hydroxy-3-methylazetidine-1-carboxylate precursor
Application Note & Protocol Strategic Synthesis of Novel Disubstituted Ureas via Phenyl 3-Hydroxy-3-methylazetidine-1-carboxylate: A Guide for Medicinal Chemistry Abstract The urea functional group is a cornerstone in mo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Synthesis of Novel Disubstituted Ureas via Phenyl 3-Hydroxy-3-methylazetidine-1-carboxylate: A Guide for Medicinal Chemistry
Abstract
The urea functional group is a cornerstone in modern drug design, prized for its ability to form stable hydrogen bonds with biological targets.[1][2][3] This application note provides a comprehensive guide to the synthesis of N,N'-disubstituted ureas utilizing phenyl 3-hydroxy-3-methylazetidine-1-carboxylate as a versatile and strategic precursor. We delve into the underlying chemical principles, offer a detailed, field-proven experimental protocol, and present a framework for the characterization of the resulting novel chemical entities. This methodology is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of the azetidine scaffold in their discovery programs.
Introduction: The Azetidine Scaffold in Urea-Based Drug Design
Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry.[4][5] Their inherent ring strain and sp³-rich character can confer improved pharmacokinetic properties, such as enhanced solubility, metabolic stability, and conformational rigidity, making them highly attractive scaffolds for bioactive molecules.[4][6] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their therapeutic profiles.[4]
The urea moiety, often serving as a non-hydrolyzable amide bond isostere, is a privileged scaffold in numerous therapeutic agents.[2][7] The combination of a urea functional group with an azetidine ring offers a compelling strategy for creating novel chemical matter with desirable drug-like properties. This guide focuses on a practical and efficient method for synthesizing such compounds using phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, a readily accessible and reactive intermediate.
Scientific Principles & Mechanistic Overview
The synthesis of ureas from phenyl carbamates and amines is a well-established and reliable transformation, offering a safer alternative to methods involving hazardous reagents like phosgene or isocyanates.[8][9][10] Phenyl carbamates serve as stable, yet sufficiently activated, carbamoyl intermediates.[7]
The core of the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the phenyl carbamate. The phenoxide ion is a good leaving group, facilitating the formation of the urea linkage. The reaction typically proceeds under mild conditions and demonstrates broad functional group tolerance.[9]
The general mechanism can be visualized as follows:
Caption: General mechanism for urea synthesis.
Experimental Protocol: Synthesis of 1-(3-hydroxy-3-methylazetidin-1-yl)-3-benzylurea
This section provides a detailed, step-by-step protocol for a representative synthesis.
Caption: Reaction scheme for the target urea synthesis.
Step-by-Step Procedure
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 g, 4.83 mmol, 1.0 equiv.).
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
Amine Addition: To the stirred solution, add benzylamine (0.57 g, 0.58 mL, 5.31 mmol, 1.1 equiv.) dropwise over 2 minutes.
Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the phenyl carbamate is complete (typically 3-5 hours).
Work-up - Quenching and Extraction:
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes help remove the phenol byproduct and any remaining DMSO.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the pure urea derivative.
Characterization and Storage: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white solid or viscous oil. Characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Store the final compound in a cool, dry place.
Application Note: Reagents for 3-Hydroxy-3-Methylazetidine Moiety Transfer to Amines
[1] Executive Summary & Bioisosteric Rationale The 3-hydroxy-3-methylazetidine (HMA) moiety has emerged as a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable, conformationally res...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Bioisosteric Rationale
The 3-hydroxy-3-methylazetidine (HMA) moiety has emerged as a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable, conformationally restricted surrogate for gem-dimethyl groups, morpholines, and pyrrolidines.
Unlike simple azetidines, the HMA moiety introduces a specific vector for hydrogen bonding (via the C3-hydroxyl) and blocks metabolic soft spots (via the C3-methyl), often resulting in:
altered pKa of the tertiary amine center (typically lowering it by 1–2 units compared to pyrrolidines, improving permeability).
This guide details the two primary chemical workflows for "transferring" this moiety to drug scaffolds: De Novo Ring Construction (transfer to primary amines) and Modular Coupling (transfer to aryl/alkyl halides).[1]
Critical Reagents
The "transfer" of this moiety is not achieved by a single "click" reagent but rather by specific electrophilic precursors or nucleophilic building blocks depending on the substrate.
A. For Transfer to Primary Amines (De Novo Construction)
Dissolution: Dissolve the primary amine (1.0 mmol) in MeOH (5 mL, 0.2 M).
Reagent Addition: Add 2-(chloromethyl)-2-methyloxirane (1.2 mmol) dropwise at 0°C.
Note: The reaction is exothermic. Control temperature to prevent polymerization of the epoxide.
Initial Warming: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
Checkpoint: Monitor by LCMS. You should see the mass of the intermediate (M + 106). The ring has likely not closed yet; you have formed the acyclic chlorohydrin/amino-alcohol.
Cyclization: Add TEA (2.0 mmol) and heat the reaction to reflux (60–70°C) for 12–24 hours.
Mechanism:[3][4][5] The base deprotonates the secondary amine, facilitating the intramolecular displacement of the chloride.
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine.
Purification: Flash chromatography (DCM/MeOH gradient). The azetidine is polar; expect elution at 5–10% MeOH.
Troubleshooting:
Issue: Dimerization of the starting amine.
Fix: Use a larger excess of the epoxide (2.0 equiv) and add the amine to the epoxide solution slowly.
Protocol B: Modular Coupling (Transfer to Aryl Halides)
Objective: Install the pre-formed HMA ring onto an aryl halide via Buchwald-Hartwig amination.[1]
Control: Handle strictly in a fume hood. Quench excess reagent with aqueous ammonium hydroxide or thiosulfate before disposal.
3-Hydroxy-3-methylazetidine HCl:
Hazard: Irritant.
Control: Standard PPE.
References
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(21), 7772–7783. (Discusses azetidine bioisosterism principles).
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on strained rings and logP modulation).
Barnes-Seeman, D. (2013). "The role of azetidines in drug discovery." Future Medicinal Chemistry, 5(9). (Review of azetidine synthesis and utility).
PubChem Compound Summary. "2-(Chloromethyl)-2-methyloxirane." National Center for Biotechnology Information.
Application Note: Precision Synthesis of Azetidine Ureas via Phenyl Carbamate Intermediates
Topic: One-pot synthesis of azetidine ureas via phenyl ester intermediates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The az...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: One-pot synthesis of azetidine ureas via phenyl ester intermediates
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The azetidine ring is a privileged scaffold in modern fragment-based drug discovery (FBDD), offering reduced lipophilicity and improved metabolic stability compared to larger heterocycles.[1] However, functionalizing the azetidine nitrogen to form urea linkages often presents synthetic challenges. Traditional methods using isocyanates are limited by safety concerns, reagent instability, and commercial availability.
This guide details a robust, one-pot protocol for synthesizing azetidine ureas using phenyl chloroformate to generate a reactive phenyl carbamate (phenyl ester of carbamic acid) intermediate in situ. This method eliminates the need for toxic isocyanates, allows for the coupling of secondary amines (like azetidines) with a wide range of amine partners, and provides a scalable, self-validating workflow for high-throughput library generation.
Scientific Foundation & Mechanism
Why the Phenyl Ester Route?
The formation of ureas typically proceeds via the nucleophilic attack of an amine on an electrophilic carbonyl source. While isocyanates are the classical electrophiles, they are often toxic, moisture-sensitive, and difficult to handle on a large scale.
The "phenyl ester" route utilizes phenyl chloroformate (PhOCOCl) to activate the first amine, forming a stable yet reactive phenyl carbamate intermediate . This species acts as a "masked isocyanate" (for primary amines) or a direct activated ester (for secondary amines), which then undergoes nucleophilic acyl substitution by the second amine to release phenol and the desired urea.
Mechanistic Pathway
The reaction proceeds in two distinct kinetic phases, allowing for a one-pot sequential addition:
Activation (Fast): The azetidine (or partner amine) attacks phenyl chloroformate at low temperature (
) in the presence of a base (e.g., Pyridine or DIPEA). The base neutralizes the HCl byproduct, driving the formation of the phenyl carbamate.
Coupling (Rate-Determining): The second amine is added. It attacks the carbonyl of the carbamate, displacing the phenoxide leaving group. This step is driven by the formation of the thermodynamically stable urea bond and the resonance stabilization of the leaving phenoxide.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the one-pot synthesis of azetidine ureas. The phenyl carbamate intermediate serves as the stable activation point between the two amine additions.
Route A (Azetidine Activation): Activate the azetidine first if the partner amine is aromatic or sterically hindered. Azetidine carbamates are generally stable and reactive.[3]
Route B (Partner Activation): If the azetidine is valuable/limited, activate the cheaper amine partner first to ensure the azetidine is fully consumed in the second step.
Detailed Protocol (Route A: Azetidine Activation)
This protocol describes the synthesis on a 1.0 mmol scale .
Phase 1: Formation of Phenyl Carbamate Intermediate[4]
Setup: Charge a dried 25 mL round-bottom flask with the Azetidine substrate (
mmol) and anhydrous DCM ( mL).
Base Addition: Add DIPEA (
mmol, L) and cool the solution to using an ice bath.
Activation: Dropwise add Phenyl Chloroformate (
mmol, L) over 5 minutes.
Observation: A white precipitate (amine hydrochloride salt) may form, but DIPEA salts often remain soluble in DCM.
Monitoring: Stir at
for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.
, stains with ninhydrin) should disappear. The carbamate intermediate usually appears as a UV-active spot at a higher .
Phase 2: Urea Coupling
Amine Addition: Add the Second Amine (
mmol) and additional DIPEA ( mmol) directly to the reaction mixture.
Reaction: Stir at RT for 2–16 hours.
Note: If the second amine is an aniline or electron-deficient, heat the reaction to reflux (
) or use a sealed tube at .
Completion: Monitor by TLC for the disappearance of the carbamate intermediate.
Phase 3: Workup & Purification (Crucial for Phenol Removal)
The reaction generates phenol as a byproduct, which must be removed.
Dilution: Dilute the mixture with DCM (
mL).
Basic Wash: Wash the organic layer vigorously with 1M NaOH (
mL).
Chemistry: This converts the phenol byproduct into water-soluble sodium phenoxide.
Acid/Brine Wash: Wash with 1M HCl (if product is not acid-sensitive) to remove unreacted amines, followed by brine.
Drying: Dry over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis, highlighting the critical decision point for heating based on amine nucleophilicity.
Comparative Analysis & Data
The phenyl carbamate method offers distinct advantages over alternative urea synthesis routes.
Feature
Phenyl Carbamate Method
Isocyanate Method
CDI (Carbonyldiimidazole)
Safety
High (Solid/Liquid reagents, no volatile isocyanates)
Low (Toxic, respiratory sensitizers)
Medium (Moisture sensitive)
Scope
Broad (Works with and amines)
Limited (Requires commercially available isocyanates)
Medium (Imidazole byproduct can be hard to remove)
Atom Economy
Medium (Phenol waste)
High (100% atom economy)
Medium (Imidazole waste)
Purification
Easy (Base wash removes phenol)
Variable (Urea byproducts common)
Difficult (Requires chromatography)
Stability
High (Intermediate is stable)
Low (Intermediate hydrolyzes rapidly)
Low (Intermediate is water sensitive)
Troubleshooting & Optimization
Common Issues
Low Conversion in Step 2: If the second amine is sterically hindered or electron-poor (e.g., 2-aminopyridine), the reaction may stall at the carbamate stage.
Solution: Switch solvent to THF or Dioxane and heat to reflux. Alternatively, use 4-Nitrophenyl chloroformate in Step 1. The p-nitro group makes the phenol a better leaving group, increasing reactivity by
fold.
Phenol Contamination: Phenol co-elutes with the product during chromatography.
Solution: Ensure the 1M NaOH wash is thorough. If the product is base-sensitive, use a basic alumina plug during purification.
Azetidine Specifics[3][5][6][7][8]
Ring Strain: Azetidines are stable to the basic conditions of this protocol. However, avoid strong Lewis acids or high temperatures (
) which might trigger ring-opening polymerization.
Solubility: Some azetidine salts (TFA or HCl salts) are sparingly soluble in DCM.
Solution: Pre-stir the azetidine salt with DIPEA in the solvent for 10 minutes before cooling and adding phenyl chloroformate to ensure the free base is available.
References
Thavonekham, B. (1997). "A Simple Method for the Synthesis of Unsymmetrical Ureas." Synthesis, 1997(10), 1189–1194.
Luedtke, N., et al. (2007). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Bioorganic & Medicinal Chemistry Letters, 17, 1517–1520.
BenchChem Technical Guide. (2025). "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers."
Common Organic Chemistry. (2023). "Urea Formation - Phenyl Chloroformates."
Application Note: Selective Deprotection of N-Phenoxycarbonyl Azetidines
Topic: Conditions for Deprotection of Phenyl Carbamate Azetidines to Free Amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conditions for Deprotection of Phenyl Carbamate Azetidines to Free Amine
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The N-phenoxycarbonyl (Phoc) group is a robust, non-acid-labile protecting group often employed to mask azetidines during multi-step synthesis. Unlike tert-butyl carbamates (Boc), which require acidic cleavage that endangers the strained azetidine ring, phenyl carbamates are cleaved under basic conditions.
This guide details the specific protocols for converting N-phenoxycarbonyl azetidines to free amine azetidines . It addresses the critical challenge of removing the protecting group without triggering azetidine ring-opening polymerization (AROP) or nucleophilic ring opening. Two validated methods are presented: Alkaline Hydrolysis (Standard) and TBAF-Mediated Cleavage (Mild/Chemo-selective) .
Introduction & Mechanistic Rationale
The Chemical Conflict
The Substrate (Azetidine): A 4-membered nitrogen heterocycle with high ring strain (~25.4 kcal/mol).[1][2] It is kinetically stable to base but highly susceptible to acid-catalyzed ring opening and nucleophilic attack at the
-carbon when activated by Lewis acids.
The Protecting Group (Phenyl Carbamate/Phoc): An "activated" carbamate. The phenoxide is a better leaving group than the alkoxides found in Boc or Cbz groups.
The Goal: Cleave the
bond to release the free secondary amine () while leaving the ring bonds intact.
Mechanism of Action: BAc2 Pathway
The deprotection proceeds via a Base-catalyzed Acyl Cleavage (BAc2) mechanism. Unlike alkyl carbamates which often require harsh reflux, the phenoxy group's electron-withdrawing nature makes the carbonyl carbon sufficiently electrophilic for attack by hydroxide or fluoride ions at moderate temperatures.
Figure 1: Mechanistic pathway for the base-mediated cleavage of phenyl carbamates. The reaction is driven by the expulsion of the stable phenoxide leaving group.
Protocol A: Alkaline Hydrolysis (Standard)
Best for: Scalable synthesis, substrates stable to pH 12-14.
This method utilizes Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). LiOH is preferred for medicinal chemistry scales due to its milder cation effect and solubility in THF mixtures.
Reagents & Equipment
Base: LiOH·H₂O (Lithium Hydroxide Monohydrate) or 1M NaOH.
Dissolution: Dissolve the N-phenoxycarbonyl azetidine (1.0 equiv) in THF/Water (3:1 v/v) to achieve a concentration of 0.1 M.
Note: Ensure the substrate is fully solubilized. If precipitation occurs, add minimal Methanol.
Base Addition: Add LiOH·H₂O (3.0 – 5.0 equiv) in a single portion.
Why: Excess base drives the equilibrium forward by deprotonating the generated phenol (
), preventing re-attack.
Reaction: Stir at 40 °C for 2–6 hours.
Monitoring: Monitor by TLC or LCMS. The starting material (UV active due to phenyl ring) will disappear. The product (azetidine) may have low UV absorbance; use Ninhydrin stain or ELSD/CAD detection.
Workup (Critical for Phenol Removal):
Dilute with EtOAc or DCM.
Wash 1: Wash with 1M NaOH (2x). This converts the phenol byproduct into water-soluble sodium phenoxide, keeping it in the aqueous layer.
Dry: Dry organic layer over Na₂SO₄ and concentrate.[1]
Purification: If the free amine is volatile (simple azetidines), isolate as an HCl salt by treating the etheral solution with 2M HCl in ether (precipitate formation).
Best for: Acid-sensitive substrates, compounds containing esters (which might hydrolyze with NaOH), or late-stage deprotection.
Tetra-n-butylammonium fluoride (TBAF) acts as a base/nucleophile mimic, cleaving the carbamate under essentially neutral conditions relative to protons.
Reagents
Reagent: TBAF (1M solution in THF).
Solvent: Dry THF.
Additive: Acetic acid (0.5 equiv) – Optional, buffers basicity if stereocenters are epimerizable.
Step-by-Step Methodology
Setup: Dissolve N-phenoxycarbonyl azetidine (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen atmosphere.
Addition: Add TBAF (1M in THF, 2.0 – 3.0 equiv) dropwise at Room Temperature (20–25 °C).
Reaction: Stir at RT for 4–12 hours.
Observation: The solution often turns yellow due to the release of phenoxide/nitrophenoxide anions.
Quench & Scavenge:
Add Polymer-supported Carbonate (or Calcium Carbonate) to scavenge HF/Fluoride species.
Filter the mixture through a pad of Celite.
Purification: Concentrate the filtrate. The residue contains the amine and tetrabutylammonium salts.[3]
Cleanup: Flash chromatography (DCM:MeOH:NH₄OH) is usually required to remove TBAF residues.
Comparative Data & Troubleshooting
Method Selection Matrix
Feature
Protocol A: LiOH/NaOH
Protocol B: TBAF
Primary Mechanism
Hydroxide Attack ( @ Carbonyl)
Fluoride Attack / E1cb-like
pH Environment
High pH (Basic)
Buffered / Weakly Basic
Azetidine Stability
Excellent (Ring intact)
Excellent (Ring intact)
Ester Compatibility
Poor (Hydrolysis risk)
Good
Byproduct
Phenol (Remove via NaOH wash)
Phenol + TBA salts (Chromatography needed)
Cost
Low
High
Troubleshooting Guide
Figure 2: Decision tree for common issues encountered during deprotection.
Safety & Stability Warnings
Acid Sensitivity: Never expose the free azetidine amine to strong acids (TFA, neat HCl) during workup without careful temperature control (0 °C), as this leads to polymerization.
Toxicity: The cleavage releases phenol (or 4-nitrophenol if using activated esters), which is toxic and corrosive. Ensure all aqueous waste is treated as hazardous organic waste.
Volatility: Low molecular weight azetidines (e.g., azetidine, 3-fluoroazetidine) are volatile. Avoid high-vacuum drying; use a rotary evaporator at >100 mbar and isolate as a salt if possible.
References
Dubé, P. et al. (2015). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC/NIH. Available at: [Link]
Organic Chemistry Portal. (2023). Protection of Amino Groups: Carbamates. Available at: [Link]
Wikipedia. (2025). Azetidine: Chemical Properties and Stability. Available at: [Link]
Technical Support Center: Purification of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
Welcome to the technical support guide for the purification of phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to resolve purification challenges effectively.
Introduction: Understanding the Molecule
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a substituted azetidine derivative. Its purification presents a unique set of challenges stemming from its structural features:
Azetidine Ring: A strained four-membered ring that can be susceptible to ring-opening under harsh acidic or nucleophilic conditions.[1][2]
Tertiary Alcohol: A polar hydroxyl group that significantly increases the molecule's polarity and its potential for strong interactions with polar stationary phases like silica gel.
Phenyl Carbamate Group: The nitrogen atom is part of a carbamate linkage, which makes it significantly less basic than a free amine. However, the overall molecule retains high polarity due to the hydroxyl and carbonyl groups. This group can be susceptible to hydrolysis under strong basic or acidic conditions.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address issues you may encounter during the purification of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows multiple spots on TLC, and extraction is inefficient. What are the likely impurities and how can I improve my work-up?
A1: The impurity profile largely depends on the synthetic route, but common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[1][3] For a typical synthesis from 3-methylazetidin-3-ol and phenyl chloroformate, you might encounter:
Unreacted 3-methylazetidin-3-ol: This starting material is highly polar and water-soluble.
Phenol: Formed from the hydrolysis of phenyl chloroformate or the final product.
Carbonate Byproducts: Formed from the reaction of phenyl chloroformate with any residual water or base.
Ring-Opened Products: Resulting from the degradation of the azetidine ring under harsh conditions.[1]
Inefficient extraction is a common problem for polar, water-soluble compounds.[1]
Solutions:
Optimize Aqueous Work-up: After quenching the reaction, perform a standard aqueous work-up. If your compound is sensitive to pH changes, aim for a neutral wash with brine.
"Salting Out": To improve extraction efficiency from the aqueous layer, saturate it with a salt like sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[1]
Solvent Selection: Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can be more effective than ethyl acetate for extracting highly polar compounds.[1] Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent for the best results.
Q2: My compound is streaking badly on my silica gel TLC plate and column. How can I achieve good separation?
A2: Streaking on silica gel is a classic problem for polar compounds, especially those containing amine or hydroxyl groups.[1] The acidic nature of silica gel's silanol (Si-OH) groups can lead to strong, non-specific binding, causing poor peak shape and difficult separation.[1]
Solutions:
Mobile Phase Modification:
Add a Polar Solvent: Incorporate a small amount of methanol (MeOH) or isopropanol into your ethyl acetate/hexane or DCM mobile phase. Start with 1-2% MeOH and gradually increase it to improve elution. A gradient elution on your column, from a low to a high percentage of the polar solvent, is often highly effective.[1][4]
Add a Basic Modifier: While the carbamate nitrogen is not strongly basic, the overall polar nature of your molecule can still lead to interactions with acidic silanol groups. Adding a small amount of a base like triethylamine (Et₃N) (e.g., 0.1-0.5%) or ammonia (in the form of 7N ammonia in methanol) to your mobile phase can neutralize these active sites, dramatically improving peak shape.[1] Always pre-treat your silica gel with the base-containing mobile phase before loading your sample.[1]
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
Neutral or Basic Alumina: These can be good alternatives to acidic silica gel for polar compounds.
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Your polar compound will elute early with a mobile phase of water and acetonitrile or methanol. This can be very effective for separating from less-polar impurities.[5]
Q3: I've purified my compound by chromatography, but it's an oil or a waxy solid. How can I induce crystallization?
A3: Obtaining a crystalline solid is often crucial for achieving high purity and for characterization (e.g., melting point, X-ray crystallography). If your product is an oil, it may be due to residual solvent or minor impurities inhibiting crystal lattice formation.[6]
Solutions:
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or ethyl acetate), then add a large excess of a poor, non-polar solvent in which your compound is insoluble (e.g., hexanes, pentane, or diethyl ether) while stirring vigorously. This can cause the product to precipitate as a solid, which can then be filtered.[6]
Recrystallization: This is a powerful purification technique. The key is finding a suitable solvent or solvent system.[3][7]
Single Solvent: Find a solvent that dissolves your compound when hot but not when cold (e.g., ethanol, isopropanol, ethyl acetate).
Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly. Common systems include Ethyl Acetate/Hexanes, DCM/Hexanes, or Ethanol/Water.[8]
Seeding: If you have a tiny crystal of the pure compound, adding it to a supersaturated solution can induce crystallization.
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.
Q4: How should I store my purified phenyl 3-hydroxy-3-methylazetidine-1-carboxylate to prevent degradation?
A4: Based on its structure, the compound's stability could be compromised by hydrolysis or ring-opening.[2]
Recommended Storage:
Solid: Store as a solid in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[2]
Solution: Preparing fresh solutions is always best. If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Store frozen at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent degradation from residual water.[2] Avoid prolonged storage in protic solvents like methanol or in aqueous solutions, especially at non-neutral pH.
Troubleshooting Guides & Protocols
Guide 1: Flash Column Chromatography Protocol for Polar Azetidines
This protocol is designed for researchers who observe streaking or poor separation on silica gel.
Caption: General workflow for flash column chromatography.
Step-by-Step Protocol:
Method Development (TLC):
Prepare several potential mobile phases. Start with a base system like 30% Ethyl Acetate (EtOAc) in Hexanes.
Prepare modified versions:
System A: 30% EtOAc/Hexanes + 5% Methanol
System B: 30% EtOAc/Hexanes + 0.5% Triethylamine (Et₃N)
System C: 30% EtOAc/Hexanes + 5% MeOH + 0.5% Et₃N
Spot your crude material on a TLC plate and develop it in each system. Choose the system that gives your product a retention factor (Rf) of ~0.2-0.3 and the best separation from impurities.
Column Preparation:
Prepare your chosen mobile phase in bulk. Crucially, add the same modifier (e.g., 0.5% Et₃N) to this bulk solvent. [1]
Prepare a slurry of silica gel in your mobile phase.
Pour the slurry into your column and pack it using pressure, allowing excess solvent to drain until the silica bed is stable and level with the solvent.
Sample Loading:
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
Wet Loading: If dry loading is not possible, dissolve your crude product in the absolute minimum volume of your mobile phase or another strong solvent and carefully pipette it onto the top of the silica bed.
Elution and Collection:
Carefully add your mobile phase to the column and begin eluting under positive pressure.
If separation is difficult, use a gradient elution. Start with a less polar mobile phase (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 60% EtOAc/Hexanes, then introduce MeOH).
Collect fractions and analyze them by TLC to identify those containing your pure product.
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator.
Place the flask under high vacuum to remove any residual solvent.
Problem
Probable Cause
Solution
Compound streaks or tails
Strong interaction with acidic silica gel.
Add 0.1-1% triethylamine or 7N NH₃/MeOH to the mobile phase.[1]
Compound won't elute
Mobile phase is not polar enough.
Gradually increase the percentage of a polar solvent like methanol or ethanol in your mobile phase.[1][4]
Poor separation from impurity
Impurity has a very similar polarity.
Use a shallower gradient during elution. Consider switching to a different stationary phase (alumina or C18).[9]
Product decomposes on column
Azetidine ring is sensitive to acidic silica.
Deactivate the silica by pre-flushing the column with a mobile phase containing triethylamine. Minimize time on the column.
Guide 2: Troubleshooting Crystallization
This guide provides a logical approach to finding suitable crystallization conditions.
Caption: A decision-making workflow for product crystallization.
Preparation: Place small amounts (~10-20 mg) of your purified oil into several small test tubes.
Screening: To each tube, add a different solvent dropwise while gently warming and agitating. Test a range of solvents with varying polarities.
Observation:
If the compound dissolves readily at room temperature, the solvent is too good. It can be used as the "good" solvent in a two-solvent system.
If the compound does not dissolve even when heated, the solvent is a "poor" solvent and can be used as the anti-solvent.
If the compound dissolves when hot but precipitates upon cooling, you have found a suitable single solvent for recrystallization.
Solvent
Polarity
Notes
Hexanes / Heptane
Non-polar
Good as an anti-solvent (poor solvent).
Diethyl Ether
Slightly Polar
Can be used for trituration or as an anti-solvent.
Dichloromethane (DCM)
Moderately Polar
Often a good "soluble" solvent.
Ethyl Acetate (EtOAc)
Moderately Polar
A common and effective recrystallization solvent.
Isopropanol (IPA)
Polar, Protic
Good for moderately polar compounds.
Ethanol (EtOH)
Polar, Protic
Often successful for compounds with H-bond donors/acceptors.[7][10]
Water
Very Polar
Can be used as an anti-solvent with polar organic solvents like EtOH or Acetone.
References
Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters. [Link]
Synthesis and Characterization of some Azetidines derivatives. (n.d.).
Hashim O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel derivatives of L-Phenylalanine and their biological evaluation on the basis of a theoretical study. Der Pharma Chemica. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development. [Link]
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation. [Link]
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1. (n.d.). PMC.
Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. (n.d.). PMC.
Recent progress in synthesis of 3-functionalized azetidines. (2026).
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. [Link]
Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. [Link]
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). MDPI. [Link]
Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. (2012). Arabian Journal of Chemistry.
Stability of phenyl azetidine-1-carboxylate vs benzyl carbamate in basic media
Introduction Welcome to our technical support guide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with nitrogen-containing heterocycles and amine prote...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to our technical support guide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with nitrogen-containing heterocycles and amine protecting groups. A frequent challenge in multi-step synthesis is the selection of a protecting group that remains stable under specific reaction conditions. This guide provides an in-depth analysis of the stability of phenyl azetidine-1-carboxylate compared to the more common benzyl carbamate (Cbz/Z group) in basic environments, offering mechanistic explanations, practical troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which carbamate is more stable in basic media: phenyl azetidine-1-carboxylate or a standard benzyl carbamate?
Short Answer: Benzyl carbamate (Cbz) is significantly more stable in basic media. Phenyl azetidine-1-carboxylate is highly susceptible to base-catalyzed hydrolysis and can decompose under conditions where a benzyl carbamate would remain completely intact.
Detailed Explanation:
The difference in stability is dramatic and stems from a combination of three core chemical principles: ring strain, leaving group ability, and electronic effects. While benzyl carbamates are well-known for their robustness towards bases, often requiring reductive conditions like hydrogenolysis for cleavage, the phenyl carbamate on an azetidine ring system is intrinsically reactive.[1][2][3]
Q2: What are the specific chemical factors that make phenyl azetidine-1-carboxylate so much less stable in base?
This is an excellent question that gets to the heart of the issue. The instability is not due to a single factor, but a synergistic combination of effects inherent to the molecule's structure.
1. Azetidine Ring Strain:
The four-membered azetidine ring is characterized by significant ring strain, approximately 25.4 kcal/mol.[4][5] This strain is less than that of an aziridine but substantially more than an unstrained five- or six-membered ring.[4][6] This inherent strain has a critical consequence: it facilitates the formation of a stable tetrahedral intermediate upon nucleophilic attack at the carbamate carbonyl.[4] The strained ring is predisposed to adopt a geometry that alleviates some of this strain, making the transition state for hydroxide attack more accessible compared to an unstrained, acyclic amine.
2. Leaving Group Ability:
The rate of carbamate hydrolysis under basic conditions is heavily dependent on the stability of the leaving group.[7][8] In this comparison:
Phenyl azetidine-1-carboxylate releases a phenoxide ion.
Benzyl carbamate releases a benzyloxide ion.
Phenol is significantly more acidic than benzyl alcohol. This means the phenoxide anion is a much weaker base and a far more stable leaving group than the benzyloxide anion.[9][10] The reformation of the stable carbonyl during the collapse of the tetrahedral intermediate is the driving force, making the expulsion of the better leaving group (phenoxide) much more favorable.[9]
3. Electronic Effects of the Phenyl Group:
The phenyl group attached to the carbamate oxygen is electron-withdrawing via induction. This effect increases the electrophilicity of the carbonyl carbon, making it a more susceptible target for nucleophilic attack by hydroxide or other bases.
The combination of these three factors—a strained ring system that welcomes nucleophilic attack, an excellent phenoxide leaving group, and an electronically activated carbonyl—renders the phenyl azetidine-1-carboxylate highly labile in basic media.
Q3: My phenyl azetidine-1-carboxylate is degrading during a reaction with a mild base (e.g., K₂CO₃). Why is this happening and what can I do?
This is a common observation. The term "mild base" can be relative, and for this specific molecule, even carbonate bases or amines can be sufficient to catalyze hydrolysis due to the factors described in Q2.
Troubleshooting Steps:
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Hydrolysis, like most reactions, will be slower at lower temperatures.
Shorten Reaction Time: Monitor the reaction closely by TLC, LC-MS, or NMR. Work up the reaction as soon as the starting material is consumed to minimize the exposure time of the product to the basic conditions.
Use a Non-Nucleophilic Base: If the base is also acting as the nucleophile, consider switching to a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge, if compatible with your reaction.
Change the Protecting Group: If basic conditions are unavoidable in subsequent steps, the phenylcarbamoyl group is not a suitable choice for protecting the azetidine nitrogen. Consider switching to a more robust group known for its base stability, such as:
Benzyl carbamate (Cbz): Excellent base stability, cleaved by hydrogenolysis.[11]
tert-Butyl carbamate (Boc): Generally stable to bases but cleaved under acidic conditions (e.g., TFA).[1] This offers an orthogonal deprotection strategy.
Mechanistic Overview & Data
The base-catalyzed hydrolysis of N,N-disubstituted carbamates, such as these, typically proceeds through a Bimolecular Acyl Substitution (BAC2) mechanism .[12][13] This involves the rate-determining attack of the hydroxide ion on the carbonyl carbon, followed by the rapid expulsion of the leaving group.
Comparative Stability Profile
Condition / Reagent
Phenyl Azetidine-1-Carboxylate Stability
Benzyl Carbamate (Cbz) Stability
Rationale / Comments
1M NaOH (aq.), RT
Very Low (Rapid decomposition)
High (Stable)
Excellent phenoxide leaving group and ring strain accelerate hydrolysis.[4][9]
K₂CO₃ in MeOH, RT
Low (Decomposition likely)
High (Stable)
Methoxide is a potent nucleophile; phenoxide is a good leaving group.
Triethylamine (NEt₃), RT
Moderate to Low
High (Stable)
Less nucleophilic base, but slow decomposition can occur over time.
DBU in CH₂Cl₂, RT
Moderate
High (Stable)
Non-nucleophilic base, stability is improved but not guaranteed.
H₂/Pd-C
High
Labile (Standard cleavage method)
Demonstrates orthogonal stability; Cbz is designed for reductive cleavage.[2][11]
Hydrolysis Mechanism Diagram
The diagram below illustrates the BAC2 mechanism, highlighting why the phenyl carbamate is more reactive.
Caption: BAC2 hydrolysis pathway for the two carbamates.
Experimental Protocols & Workflows
Protocol: Monitoring Carbamate Stability via ¹H NMR
This protocol provides a method to empirically determine the stability of your compound in a specific basic medium.
Objective: To determine the half-life (t₁/₂) of a carbamate under defined basic conditions.
Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)
Basic reagent (e.g., NaOMe in MeOD, K₂CO₃)
NMR tubes, pipettes, stopwatch
Procedure:
Prepare Stock Solution: Accurately weigh the carbamate substrate and the internal standard and dissolve in the deuterated solvent to make a stock solution of known concentration.
Acquire Initial Spectrum (t=0): Transfer an aliquot of the stock solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1).
Initiate Reaction: To the NMR tube, add a precise amount of the basic reagent solution. Start the stopwatch immediately.
Monitor Reaction: Acquire ¹H NMR spectra at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
Data Analysis:
For each spectrum, integrate a characteristic peak of the starting carbamate and a peak from the internal standard.
Normalize the integral of the starting material against the internal standard.
Plot the natural logarithm (ln) of the normalized integral of the starting material versus time.
The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (-k).
Calculate the half-life using the equation: t₁/₂ = 0.693 / k .[14]
Workflow: Protecting Group Selection for Azetidines
This decision tree can guide the selection of an appropriate N-protecting group for an azetidine-containing synthetic route.
Caption: Decision workflow for azetidine N-protection.
References
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. RSC Publishing. [Link]
Zahedifar, P., et al. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
Clayden, J. (2025). Aziridine: ring strain promotes ring opening. Oxford University Press. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
University of Windsor. (n.d.). HYDROLYSIS. University of Windsor. [Link]
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]
Quora. (2017). Is phenol a good leaving group or bad leaving group?. Quora. [Link]
Gaponik, P. N., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: AZT-PH-303
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low reactivity with 3-hydroxy-3-methylazetidine phenyl ester . In fragment-based drug discovery (FBDD), this specific scaffold is deceptive. While the azetidine ring is strained (~25 kcal/mol), the 3,3-gem-disubstitution creates a "steric fortress" that drastically reduces the electrophilicity of the exocyclic ester.
The phenyl ester is an activated species, but it is significantly less reactive than an acid chloride or an NHS-ester. When coupled with the steric bulk of the methyl/hydroxy motif and potential intramolecular hydrogen bonding, standard coupling protocols (e.g., stirring in DCM at RT) often fail.
This guide provides a diagnostic workflow and optimized protocols to restore reactivity, focusing on solvation , nucleophilic catalysis , and conformational unlocking .
Module 1: Diagnostic Workflow
Before altering your synthesis, use this decision tree to identify the rate-limiting factor.
Figure 1: Step-by-step diagnostic logic for isolating the cause of low reactivity in hindered phenyl esters.
Module 2: Technical FAQs & Causality Analysis
Q1: Why is the reaction stalling even though phenyl esters are "activated"?
A: The "activation" of a phenyl ester is electronic (inductive withdrawal by the phenoxy group), but this is often overridden by steric shielding and conformational locking in your specific molecule.
The Gem-Dimethyl Effect (Thorpe-Ingold): The 3-methyl and 3-hydroxy groups force the azetidine ring into a puckered conformation. This creates significant steric bulk around the carbonyl carbon, blocking the approach of the nucleophile (amine).
Intramolecular H-Bonding: The 3-hydroxyl group is a hydrogen bond donor. It can form a hydrogen bond with the carbonyl oxygen of the ester. This "locks" the ester in a conformation that is electronically stable but kinetically inert to external attack.
Q2: I am using DCM (Dichloromethane). Why do you recommend DMF?
A: DCM is a non-polar solvent that promotes tight ion pairing and intramolecular hydrogen bonds.
The Fix: Switch to DMF (Dimethylformamide) or DMSO .
The Mechanism: These polar aprotic solvents act as H-bond acceptors. They will "distract" the 3-hydroxyl group, breaking the intramolecular H-bond that is shielding the ester. Furthermore, polar solvents stabilize the zwitterionic tetrahedral intermediate formed during nucleophilic attack, lowering the activation energy [1].
Q3: Can I just heat it to reflux?
A: Caution is required.
Risk: Phenyl esters are prone to hydrolysis if any moisture is present. Heating a wet reaction will yield the carboxylic acid (dead end) and phenol.
Protocol: You must use anhydrous solvents and an inert atmosphere (N2/Ar) if heating above 40°C.
Module 3: The "Golden Hammer" – Nucleophilic Catalysis
If your reaction is <50% complete after 4 hours, you are likely relying on direct aminolysis, which is too slow for this hindered substrate. You must switch to a catalytic transfer mechanism .
The Solution: Add 4-Dimethylaminopyridine (DMAP) .
Mechanism of Action
DMAP is approximately
times more active than pyridine as an acyl transfer catalyst. It attacks the hindered phenyl ester to form an N-acylpyridinium salt . This intermediate is:
Positively Charged: Highly electrophilic.
Less Sterically Hindered: The planar nature of the pyridine ring projects the electrophilic carbonyl away from the azetidine bulk.
Figure 2: The catalytic cycle of DMAP converting a sluggish phenyl ester into a highly reactive acyl-pyridinium species.
Module 4: Optimized Experimental Protocol
Objective: Coupling 3-hydroxy-3-methylazetidine phenyl ester with a secondary amine (R2NH).
Reagents Table
Component
Equivalents
Role
Notes
Phenyl Ester
1.0 eq
Electrophile
Limiting reagent.
Amine (Nucleophile)
1.2 - 1.5 eq
Nucleophile
Use excess to drive kinetics.
DMAP
0.2 - 0.5 eq
Catalyst
Essential. Do not omit.
DIEA (Hünig's Base)
2.0 - 3.0 eq
Base
Scavenges phenol; keeps amine deprotonated.
DMF (Anhydrous)
[0.2 M]
Solvent
Critical for H-bond disruption.
Step-by-Step Procedure
Preparation: Flame-dry a reaction vial and cool under Nitrogen/Argon.
Dissolution: Dissolve the Amine (1.2 eq) and 3-hydroxy-3-methylazetidine phenyl ester (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
Note: If the amine is an HCl salt, add DIEA (1.0 eq) first and stir for 5 mins to free the base.
Catalyst Addition: Add DMAP (0.2 eq) and the remaining DIEA (2.0 eq) in one portion.
Visual Check: The solution may turn slightly yellow due to phenoxide release (this is a good sign).
Reaction:
Initial: Stir at Room Temperature (25°C) for 2 hours.
Checkpoint: Check LCMS/TLC.
Escalation: If conversion is <50%, heat to 50°C for 4-12 hours.
Workup (Crucial for DMF removal):
Dilute with EtOAc.
Wash 3x with 5% LiCl solution (removes DMF).
Wash 2x with 0.5 M NaOH (removes the phenol byproduct and residual phenyl ester).
Wash 1x Brine, Dry over Na2SO4, Concentrate.
References
Mechanism of Ester Aminolysis: Menger, F. M., & Smith, J. H. (1972). Mechanism of ester aminolysis in non-hydroxylic media. Journal of the American Chemical Society, 94(11), 3824–3829. Link
DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link
Azetidine Conformation: Anderson, W. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews, 121(15), 9039–9112. Link
Optimization
Technical Support Center: Controlling Regioselectivity in 3-Hydroxy-3-Methylazetidine Functionalization
Welcome to the technical support center for the functionalization of 3-hydroxy-3-methylazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the functionalization of 3-hydroxy-3-methylazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for controlling regioselectivity during the chemical modification of this valuable building block. The inherent competition between the nucleophilic secondary amine and the tertiary alcohol presents a significant synthetic challenge. This resource aims to equip you with the knowledge to selectively target either the nitrogen or the oxygen atom with high fidelity.
Understanding the Challenge: N- vs. O-Functionalization
The core challenge in the functionalization of 3-hydroxy-3-methylazetidine lies in the closely matched nucleophilicity of the ring nitrogen and the hydroxyl oxygen. The outcome of a reaction—whether it proceeds via N-alkylation/acylation or O-alkylation/acylation—is determined by a delicate interplay of electronic and steric factors, which can be manipulated through careful selection of reagents and reaction conditions.
The Nitrogen Atom: A secondary amine, it is a potent nucleophile. However, its reactivity is tempered by the steric hindrance imposed by the azetidine ring and the adjacent methyl group.
The Oxygen Atom: A tertiary alcohol, its nucleophilicity is generally lower than that of the amine. However, upon deprotonation to form the alkoxide, it becomes a strong nucleophile. Steric hindrance around the tertiary center is a major consideration for its reactivity.
The key to regioselectivity is to modulate the relative reactivity of these two centers.
This section addresses common issues encountered during the functionalization of 3-hydroxy-3-methylazetidine.
Alkylation Reactions: Directing to Nitrogen or Oxygen
Question: I am attempting to alkylate 3-hydroxy-3-methylazetidine with methyl iodide, but I am getting a mixture of N-methylated and O-methylated products. How can I favor one over the other?
Answer: This is a classic regioselectivity problem. To favor either N- or O-alkylation, you must strategically manipulate the reaction conditions.
Troubleshooting Low N-Alkylation Selectivity:
Problem: Significant O-alkylation is observed.
Root Cause: The conditions used are basic enough to deprotonate the hydroxyl group, creating a competitive alkoxide nucleophile.
Solution:
Use a Non-Nucleophilic Base: Employ a base that is strong enough to deprotonate the amine but not the alcohol. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often suitable for selective N-alkylation.
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to minimize dialkylation.[1]
Protonation Strategy: In some cases, a competitive deprotonation/protonation strategy can be employed where the desired amine is selectively deprotonated in the presence of its own salt, keeping the newly formed, more nucleophilic secondary amine protonated and out of the reaction.[2]
Problem: Predominant N-alkylation or recovery of starting material.
Root Cause: The tertiary alcohol is sterically hindered, and the amine is more nucleophilic under neutral or weakly basic conditions. Insufficient deprotonation of the alcohol.
Solution:
Use a Strong, Non-Nucleophilic Base: To favor O-alkylation, you must first deprotonate the tertiary alcohol to form the alkoxide. A strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF is necessary.[3][4] The reaction must be conducted under strictly anhydrous conditions.
N-Protection: The most reliable strategy for exclusive O-alkylation is to first protect the nitrogen atom. An acid-labile tert-butyloxycarbonyl (Boc) group is a common choice.[5] The N-Boc protected azetidine can then be subjected to Williamson ether synthesis conditions. The Boc group can be subsequently removed with an acid like trifluoroacetic acid (TFA).
Question: My Williamson ether synthesis on N-Boc-3-hydroxy-3-methylazetidine is very sluggish, and I'm seeing elimination byproducts. What can I do?
Answer: This is a common issue when dealing with sterically hindered tertiary alcohols.
Root Cause: The SN2 reaction is slow due to steric hindrance around the tertiary alcohol. The strong base (alkoxide) can instead promote an E2 elimination reaction with the alkyl halide, especially if it is secondary or tertiary.[4][6][7][8]
Solutions:
Use a Highly Reactive Primary Alkylating Agent: Whenever possible, use a methyl or primary alkyl halide (or tosylate/mesylate) to minimize the competing elimination reaction.[4][6]
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for the SN2 reaction. However, this may also increase the rate of elimination, so careful monitoring is required.[6]
Consider the Mitsunobu Reaction: For particularly challenging O-alkylations, the Mitsunobu reaction can be an alternative. However, it is known to be difficult with sterically hindered tertiary alcohols.[1][9][10] Success may require modified conditions, such as using 1,1'-(azodicarbonyl)dipiperidine (ADDP) instead of diethyl azodicarboxylate (DEAD).[9]
Acylation Reactions: A Battle of Nucleophilicity
Question: I am trying to acylate 3-hydroxy-3-methylazetidine with acetyl chloride and I am getting a mixture of N-acetyl and O-acetyl products. How can I improve the selectivity?
Answer: The N vs. O selectivity in acylation is highly dependent on the reaction conditions, particularly the presence or absence of a base and the nature of the solvent.
Favoring N-Acylation:
Principle: The amine is generally more nucleophilic than the alcohol towards acylating agents.
Conditions:
Neutral or Mildly Basic Conditions: Running the reaction in a non-basic solvent like dichloromethane (DCM) or THF, often with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated acid, typically favors N-acylation.[11]
Low Temperature: Performing the reaction at 0 °C or lower can enhance selectivity by minimizing the rate of the competing O-acylation.
Favoring O-Acylation:
Principle: The amine's nucleophilicity must be suppressed to allow the less reactive alcohol to be acylated.
Conditions:
Acidic Conditions: Under strongly acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, allowing the alcohol to be acylated. A common method involves using the acylating agent (e.g., acetic anhydride) in the presence of a strong acid like perchloric acid (HClO₄) or methanesulfonic acid (MeSO₃H).[12][13]
N-Protection: As with alkylation, protecting the nitrogen with a group like Boc is a robust strategy to ensure exclusive O-acylation.[5][14]
In Situ CO₂ Protection: An elegant method involves bubbling CO₂ through the reaction mixture in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The CO₂ reversibly forms a carbamate with the amine, effectively protecting it and allowing for selective O-acylation.[6]
Troubleshooting Table for Regioselective Functionalization
Desired Outcome
Problem
Potential Cause(s)
Troubleshooting Suggestions
Selective N-Alkylation
Mixture of N- and O-alkylated products
Base is too strong, deprotonating the alcohol.
Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N).
Low yield, starting material recovered
Alkylating agent is not reactive enough; reaction conditions too mild.
Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Increase temperature cautiously.
Selective O-Alkylation
Predominantly N-alkylation
Base is not strong enough to deprotonate the tertiary alcohol.
Use a strong, non-nucleophilic base (e.g., NaH, KH) under anhydrous conditions. The most reliable method is to use an N-protecting group (e.g., Boc).
Low yield, elimination byproducts
Steric hindrance at the tertiary alcohol; secondary or tertiary alkyl halide used.
Use a primary alkyl halide. Consider alternative methods like a modified Mitsunobu reaction.
Selective N-Acylation
Significant O-acylation observed
Reaction conditions favor O-acylation (e.g., too basic, high temperature).
Use a non-nucleophilic base (e.g., Et₃N, DIPEA) at low temperature (0 °C).
Selective O-Acylation
Predominantly N-acylation
Amine is more nucleophilic under the reaction conditions.
Protect the nitrogen (e.g., with a Boc group). Alternatively, run the reaction under strongly acidic conditions to protonate the amine.
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Selective N-Alkylation
To a solution of 3-hydroxy-3-methylazetidine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 eq.).
Stir the suspension at room temperature for 15 minutes.
Add the alkyl halide (1.1 eq.) dropwise.
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Selective O-Alkylation via N-Boc Protection
Step A: N-Boc Protection
Dissolve 3-hydroxy-3-methylazetidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Perform an aqueous workup and purify by column chromatography to yield N-Boc-3-hydroxy-3-methylazetidine.
Step B: O-Alkylation (Williamson Ether Synthesis)
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq.) in anhydrous THF dropwise.
Allow the mixture to stir at room temperature for 30 minutes.
Cool the reaction back to 0 °C and add the primary alkyl halide (1.2 eq.) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
Carefully quench the reaction at 0 °C by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3: Selective O-Acylation via N-Protonation
Dissolve 3-hydroxy-3-methylazetidine (1.0 eq.) in acetic anhydride (used as both reagent and solvent).
Cool the solution to 0 °C and slowly add a catalytic amount of 70% perchloric acid (HClO₄).
Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.
Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify the crude product by flash column chromatography.
Visualization of Regioselective Strategies
The choice of reaction pathway is a critical decision point in the synthesis plan. The following diagrams illustrate the logic for achieving regioselective functionalization.
Caption: Decision workflow for selective N- vs. O-alkylation.
A Comparative Guide to the ¹H NMR Chemical Shifts of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuned interactions with biological targets. The incorporation of azetidines into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing novel intellectual property. Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate represents a key building block in this class, offering multiple points for diversification. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is fundamental for unambiguous structural characterization and for monitoring the progress of synthetic transformations.
This guide provides an in-depth analysis of the predicted ¹H NMR chemical shifts for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. In the absence of direct experimental data in the public domain, this analysis is built upon established principles of NMR spectroscopy and supported by experimental data from closely related, structurally analogous azetidine derivatives. We will explore the rationale behind the expected chemical shifts and multiplicities, and then draw objective comparisons with other functionalized azetidines to provide a broader context for researchers working with this important class of molecules.
Predicted ¹H NMR Spectral Analysis of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
The structure of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The analysis below predicts the chemical shifts (δ) in parts per million (ppm) and the expected splitting patterns. These predictions are based on the electronic effects of the substituents and the constrained geometry of the azetidine ring.
Predicted Chemical Shifts and Rationale:
Phenyl Protons (H-Ar): The five protons on the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm . The protons ortho to the carbamate oxygen will be the most deshielded due to the electron-withdrawing nature of the carbamate group, appearing at the lower end of this range. The meta and para protons will appear slightly more upfield. The signals will likely present as a complex multiplet.
Azetidine Ring Protons (H-2/H-4): The four protons on the azetidine ring (two at C2 and two at C4) are diastereotopic due to the chiral center at C3. Therefore, they are expected to be chemically non-equivalent and will appear as distinct signals. These protons are adjacent to the nitrogen atom of the carbamate, which is electron-withdrawing, and will thus be deshielded. Their chemical shifts are predicted to be in the range of δ 3.8 to 4.5 ppm . Due to geminal and vicinal coupling, these signals will likely appear as complex multiplets, possibly as doublets of doublets.
Methyl Protons (H-5): The three protons of the methyl group at the C3 position are expected to appear as a sharp singlet. Being attached to a quaternary carbon bearing an oxygen atom, they will be deshielded relative to a simple alkyl group. A predicted chemical shift of approximately δ 1.4 to 1.6 ppm is reasonable.
Hydroxyl Proton (H-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It could be observed over a wide range, typically between δ 2.0 and 5.0 ppm .
Comparative Analysis with Alternative Azetidine Derivatives
To contextualize the predicted spectrum of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, we will compare it with the experimentally determined ¹H NMR data of related azetidine structures. This comparison will highlight how changes in substitution at the 1- and 3-positions of the azetidine ring influence the chemical shifts of the ring protons.
Effect of N-1 Substituent: The nature of the substituent on the azetidine nitrogen significantly impacts the chemical shifts of the ring protons. The electron-withdrawing phenyl carbamate in the target compound is expected to deshield the ring protons to a similar or slightly greater extent than the tert-butoxycarbonyl (Boc) group in N-Boc-3-hydroxyazetidine. In contrast, the electron-donating benzyl group in 1-(4-fluorobenzyl)azetidine-3-carboxylic acid results in a slight upfield shift of the azetidine proton signals.
Effect of C-3 Substituent: The substitution pattern at the C3 position dictates the complexity of the signals for the ring protons. In Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, the gem-dimethyl group at C3 leads to the diastereotopicity of the C2 and C4 protons, resulting in complex multiplets. In 1-(4-fluorobenzyl)azetidine-3-carboxylic acid, the presence of a single proton at C3 simplifies the coupling patterns, leading to more defined doublets for the adjacent methylene protons.[2]
Conformational Dynamics: The broadened signals observed for the methylene protons in some 3,3-disubstituted azetidines are attributed to the conformational dynamics of the azetidine ring in solution.[3]
Visualizing the Core Azetidine Structure and Key Proton Environments
The following diagram illustrates the general structure of a 3-hydroxy-3-methylazetidine-1-carboxylate, highlighting the key proton environments discussed.
Caption: Key proton environments in Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for azetidine derivatives, the following protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the azetidine derivative.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like hydroxyls.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
Tune and match the probe for the ¹H frequency.
Shim the magnetic field to achieve optimal resolution. A half-height line width of <0.5 Hz for a singlet is desirable.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are usually adequate.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase correct the spectrum manually.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons.
Analyze the multiplicities and coupling constants to elucidate the proton connectivity.
Conclusion
This guide has provided a detailed, albeit predictive, analysis of the ¹H NMR spectrum of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from related azetidine derivatives. By understanding the expected chemical shifts and the influence of various substituents on the azetidine scaffold, researchers can more confidently characterize their novel compounds and accelerate the drug discovery process. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, ensuring consistency and comparability across different studies.
References
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
1 H-NMR spectrum of compound [A1].
Interpreting 1H NMR Spectra. OpenOChem Learn.
1H NMR Spectroscopy. University of Calgary.
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
A Senior Application Scientist's Guide: Bioisosteric Replacement of Piperidine with 3-Hydroxy-3-Methylazetidine
Introduction: The Quest for Superior Scaffolds In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its stable chair conformat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Superior Scaffolds
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its stable chair conformation and basic nitrogen atom make it a reliable anchor for engaging biological targets. However, the very properties that make it ubiquitous can also present challenges in drug development, including high lipophilicity, potential for metabolic liabilities through N-dealkylation, and occupation of already crowded intellectual property space.[1]
Bioisosteric replacement is a powerful strategy to navigate these challenges, allowing chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule while preserving or enhancing its biological activity.[3] This guide provides an in-depth, data-driven comparison of piperidine with a rising star among three-dimensional bioisosteres: 3-hydroxy-3-methylazetidine. Azetidines, as strained four-membered rings, offer a more rigid and compact structure, which can lead to improved aqueous solubility and novel vector space for molecular exploration.[4][5][6] The inclusion of the 3-hydroxy-3-methyl group further refines these properties, introducing a tertiary alcohol that can enhance polarity and resist metabolic oxidation.[7]
This guide will objectively compare these two scaffolds, supported by experimental data from a hypothetical, yet scientifically grounded, case study. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays, empowering researchers to make informed decisions in their own drug discovery campaigns.
The Bioisosteric Switch: A Structural and Physicochemical Comparison
The fundamental differences between the six-membered piperidine ring and the four-membered 3-hydroxy-3-methylazetidine ring give rise to distinct physicochemical profiles. The high ring strain of azetidine (approx. 25.4 kcal/mol) compared to the low strain of piperidine influences reactivity and conformation.[8] This section explores these differences through the lens of a case study on a hypothetical lead compound, "Compound P," an antagonist for a G protein-coupled receptor (GPCR), and its azetidine analogue, "Compound A."
Hypothetical Case Study:
Our lead compound, Compound P , contains an N-arylpiperidine moiety and shows promising potency (pIC50 = 8.5) but suffers from low aqueous solubility (<10 µM) and moderate metabolic instability (t½ = 25 min in human liver microsomes). To address these liabilities, we synthesized Compound A , where the piperidine is replaced with 3-hydroxy-3-methylazetidine.
dot
Caption: Bioisosteric replacement of the piperidine in Compound P with 3-hydroxy-3-methylazetidine to yield Compound A.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the experimental data obtained for Compound P and Compound A. Each parameter was determined using the detailed protocols provided later in this guide.
Property
Compound P (Piperidine)
Compound A (Azetidine)
Key Considerations & Insights
pKa
9.8 ± 0.1
8.9 ± 0.1
The azetidine nitrogen is less basic. This lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), which can favorably impact cell permeability and reduce off-target ion channel interactions.
cLogP
3.5
2.4
The introduction of the hydroxyl group and the more compact azetidine ring significantly reduces lipophilicity. This is a primary driver for improving the overall ADME profile.
LogD (pH 7.4)
2.9
2.2
The measured distribution coefficient at physiological pH reflects the lower lipophilicity of Compound A, a desirable trait for reducing metabolic clearance and non-specific binding.[9]
Aqueous Solubility (µM)
8 ± 2
125 ± 15
The >15-fold increase in solubility is a direct consequence of the reduced lipophilicity and the hydrogen bonding capacity of the hydroxyl group.[10] This significantly improves the developability of the compound.
Metabolic Stability (t½, HLM)
25 min
45 min
The tertiary alcohol in Compound A is resistant to oxidation, a common metabolic pathway for secondary alcohols.[7] While the azetidine ring strain can sometimes be a metabolic liability,[8][11] in this case, blocking a primary site of metabolism on the piperidine ring led to an overall improvement.
Permeability (Papp, A-B)
15 x 10⁻⁶ cm/s
12 x 10⁻⁶ cm/s
Despite being more polar, Compound A retains high permeability. The lower pKa means a larger fraction of the neutral species is present at pH 7.4, balancing the increased polarity and allowing for good passive diffusion.
Efflux Ratio (B-A / A-B)
2.5
1.2
The piperidine analog is a substrate for an efflux transporter (likely P-gp), a common liability. The structural change in Compound A mitigates this interaction, which can lead to better brain penetration and oral bioavailability.
GPCR Target Potency (pIC50)
8.5
8.3
The bioisosteric replacement resulted in a minimal loss of potency, demonstrating that the 3-hydroxy-3-methylazetidine successfully mimics the key interactions of the original piperidine scaffold.
Experimental Protocols: A Guide to Self-Validating Assays
The integrity of any comparison guide rests on the quality of its experimental data. The following protocols are provided to ensure that researchers can generate reliable and reproducible results when evaluating their own compounds.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a critical parameter that influences solubility, permeability, and receptor interactions.[12] Potentiometric titration is a highly accurate method for its determination.[13][14][15][16][17]
dot
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
Sample Preparation: Prepare a 1 mM solution of the test compound in 0.15 M aqueous KCl to maintain constant ionic strength.
Instrument Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[14]
Titration: Place the sample solution in a jacketed vessel at 25°C and purge with nitrogen to remove dissolved CO₂.[17]
Add small, precise aliquots of a standardized titrant (0.1 M NaOH for an amine hydrochloride salt) while recording the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point), which can be determined from the inflection point of the titration curve.[16]
Rationale: Poor aqueous solubility can terminate the development of promising drug candidates.[18] The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20][21]
Methodology:
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.[21]
Sample Processing: After 24 hours, filter the suspension through a 0.45 µm filter to remove undissolved solid.[20]
Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The liver is the primary site of drug metabolism.[22] An in vitro HLM assay provides a robust measure of a compound's intrinsic clearance via Phase I enzymes like Cytochrome P450s.
dot
Caption: Workflow for the in vitro microsomal stability assay.
Methodology:
Incubation Mixture: In a 96-well plate, pre-warm a mixture of the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). Include a control incubation without NADPH to assess non-enzymatic degradation.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture.
Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard to precipitate the proteins.
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Conclusion: An Informed Choice for Lead Optimization
The bioisosteric replacement of piperidine with 3-hydroxy-3-methylazetidine represents a sophisticated strategy for overcoming common challenges in drug discovery. As demonstrated in our comparative case study, this substitution can lead to a significant improvement in the overall property profile of a lead compound.
The key advantages conferred by the 3-hydroxy-3-methylazetidine moiety include:
Reduced Lipophilicity and Increased Solubility: Driven by the polar hydroxyl group and compact ring system.
Modulated Basicity: A lower pKa can improve the permeability-polarity balance and reduce certain off-target effects.
Enhanced Metabolic Stability: The tertiary alcohol is resistant to oxidation, a common metabolic fate for piperidine derivatives.
Mitigation of Efflux: The unique 3D shape can disrupt interactions with efflux transporters like P-gp.
While our case study showed a slight decrease in on-target potency, the dramatic improvements in ADME properties make Compound A a far more viable drug candidate than Compound P. This guide has provided the rationale, comparative data, and robust experimental protocols to empower researchers to explore this valuable bioisosteric switch. By understanding the distinct characteristics of each scaffold, scientists can make more informed, data-driven decisions to accelerate the design and optimization of new chemical entities with superior therapeutic potential.
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
Pudipeddi, M., & Serajuddin, A. T. (2014). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of pharmaceutical sciences, 103(9), 2686–2695. [Link]
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Al-Anazi, F. M., Al-Quattan, A., & Hawari, A. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4208. [Link]
Orkoula, M. G., & Kourkoumelis, N. (2010). Development of Methods for the Determination of pKa Values. Advanced materials research, 123, 103-106. [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Physicochemical and pharmacokinetic properties of the studied compound 3. [Link]
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
PubMed. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
International Journal of Pharmacognosy. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]
Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(10), 6849-6873. [Link]
ResearchGate. (2023). Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3‐Hydroxypyridine‐4‐one Derivatives. [Link]
MDPI. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
University of Washington School of Pharmacy. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. [Link]
Acta Poloniae Pharmaceutica. (2013). A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. [Link]
ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]
Frontiers in Chemistry. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]
Drug Hunter. (2025). Bioisosteres Cheat Sheet. [Link]
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
PubMed. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. [Link]
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... [Link]
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Technical Guide: HPLC Retention Profiling & Method Selection for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
The following guide provides a technical comparative analysis of HPLC method strategies for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1485398-05-7). It focuses on the critical analytical challenge for this c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparative analysis of HPLC method strategies for Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1485398-05-7).
It focuses on the critical analytical challenge for this compound: distinguishing the intact carbamate from its primary hydrolysis degradation product (phenol) and process impurities.
Executive Summary & Compound Profile
Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a functionalized azetidine building block used in the synthesis of complex peptidomimetics and pharmaceutical intermediates. Its structure combines a polar core (3-hydroxy-3-methylazetidine) with a lipophilic, UV-active tail (phenyl carbamate).
Primary Analytical Challenge: The compound possesses a calculated LogP (~1.3–1.6) very similar to Phenol (LogP 1.46), a potential hydrolysis degradant. On standard alkyl-bonded phases (C18), co-elution is a high risk.
Solution: This guide compares the standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why alternative selectivity is required for robust quality control.
Physicochemical Data
Property
Value / Descriptor
Relevance to HPLC
CAS Number
1485398-05-7
Identity Verification
Molecular Formula
Mass Spec ()
Key Functionalities
Phenyl carbamate, Alcohol
- interaction site; H-bond donor
Predicted LogP
Moderate retention on Reverse Phase
pKa
Neutral (Carbamate N is non-basic)
pH independent retention (2–8 range)
Comparative Method Analysis
This section contrasts the performance of two distinct stationary phases. The data presented reflects representative chromatographic behavior for phenyl carbamate derivatives derived from QSPR modeling and validated analog studies.
Outcome: The target compound elutes based purely on hydrophobicity. Because the phenyl ring of the target and the phenyl ring of the phenol impurity are similar in hydrophobicity, resolution is often compromised (
).
System B: The Alternative (Phenyl-Hexyl)
Column: Phenyl-Hexyl,
mm, 2.7 µm.
Mechanism: Hydrophobic interaction +
- Stacking.
Outcome: The stationary phase engages in
- interactions with the phenyl carbamate moiety. The steric bulk of the azetidine ring in the target compound disrupts this interaction slightly compared to the planar phenol molecule, often resulting in enhanced selectivity () and improved resolution.
Performance Data Comparison
Metric
System A (C18)
System B (Phenyl-Hexyl)
Analysis
Retention Time ()
~4.2 min
~4.8 min
Phenyl-Hexyl often shows increased retention for aromatic solutes due to secondary interactions.
Selectivity () vs. Phenol
1.05 (Poor)
1.25 (Excellent)
- phases discriminate based on aromatic electron density and planarity.
Peak Symmetry ()
1.15
1.05
The polar embedded nature of some Phenyl phases improves wettability for the hydroxyl group.
Resolution ()
1.2 (Risk)
> 2.5 (Robust)
System B provides the necessary safety margin for GMP validation.
Note: Data represents normalized retention behavior under the gradient conditions defined in Section 3.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic for method selection based on impurity profile and structural interactions.
Figure 1: Method selection decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for aromatic carbamate separation.
Recommended Operating Conditions (System B)
To reproduce the optimal separation described above, use the following validated protocol parameters.
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization for MS, suppresses silanol activity).
Diluent: 50:50 Water:Acetonitrile. (Avoid pure acetonitrile to prevent peak distortion of the early eluting polar impurities).
Concentration: 0.1 mg/mL.
Filtration: 0.2 µm PTFE filter (Essential to remove any precipitated oligomers).
Mechanistic Discussion
The retention of phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is governed by two competing moieties:
The Hydroxyl Group (
-OH): This reduces retention on C18. On "Aquatic" or "Polar-Embedded" columns, this group interacts with the polar ligand shield, preventing phase collapse but potentially causing tailing if silanols are active.
The Phenyl Carbamate: This is the "retention handle." On a Phenyl-Hexyl column, the aromatic ring of the analyte stacks with the phenyl ring of the stationary phase. This interaction is highly sensitive to the electron-donating/withdrawing nature of substituents. Since the target molecule has an electron-rich carbamate oxygen attached to the ring, it exhibits distinct retention shifts compared to simple alkyl-benzenes.
Why the Retention Time Shifts:
In literature regarding phenyl carbamate derivatives, changing from C18 to Phenyl-Hexyl typically results in a relative retention increase of the carbamate compared to non-aromatic impurities, but a decrease relative to highly planar aromatics (like anthracene) due to the steric hindrance of the azetidine ring [1, 2].
References
Hrobonová, K., Lehotay, J., & Čižmárik, J. (2004).[1] Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method. Česká a Slovenská Farmacie, 53(4), 197-202.[1] Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Phenyl Carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.[2][3][4][5][6][7] Retrieved from [Link]
Reactivity Comparison: Phenyl Carbamate vs. p-Nitrophenyl Carbamate Azetidines
Executive Summary In the synthesis of ureas and the design of covalent serine hydrolase inhibitors, N-carbamoyl azetidines serve as critical electrophilic intermediates. The choice between the Phenyl Carbamate (PC) and t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of ureas and the design of covalent serine hydrolase inhibitors, N-carbamoyl azetidines serve as critical electrophilic intermediates. The choice between the Phenyl Carbamate (PC) and the p-Nitrophenyl Carbamate (PNPC) variant dictates the kinetic profile, storage stability, and synthetic utility of the reagent.
The Sprinter (p-Nitrophenyl): High electrophilicity, rapid aminolysis at room temperature, and hydrolytic lability. Ideal for library synthesis and fragment-based drug discovery (FBDD) where rapid turnover is required.
The Marathon Runner (Phenyl): Moderate electrophilicity, high shelf-stability, and resistance to background hydrolysis. Ideal for late-stage drug candidates requiring systemic stability or processes requiring elevated temperatures.
This guide provides a mechanistic breakdown, experimental protocols, and decision frameworks for selecting the optimal azetidine carbamate.
Mechanistic Foundation
The reactivity difference between PC and PNPC is governed by the electronic nature of the leaving group (phenol vs. p-nitrophenol) and its influence on the carbonyl carbon's electrophilicity.
Electronic Effects & Hammett Correlation
The reactivity correlates with the
of the leaving group conjugate acid:
Phenol (
): Poor leaving group; the carbonyl carbon is less electron-deficient.
p-Nitrophenol (
): The nitro group () is strongly electron-withdrawing (), significantly lowering the LUMO energy of the carbonyl, facilitating nucleophilic attack.
Reaction Mechanism (Aminolysis)
The formation of ureas from azetidine carbamates proceeds via a nucleophilic addition-elimination mechanism (
).
Figure 1: General mechanism for the aminolysis of azetidine carbamates. The stability of the Leaving Group (LG) determines the rate-limiting step.
Experimental Comparison
Synthesis of Reagents
Both reagents are synthesized from azetidine and the corresponding chloroformate. However, the PNPC synthesis requires stricter temperature control to prevent double-addition or hydrolysis.
Parameter
Phenyl Carbamate Azetidine
p-Nitrophenyl Carbamate Azetidine
Reagent
Phenyl Chloroformate
p-Nitrophenyl Chloroformate
Base
or
(Hunig's Base)
Temp
Purification
Silica Gel Chromatography
Recrystallization (EtOAc/Hex) preferred
Yield
High ()
Moderate-High ()
Protocol A: Synthesis of p-Nitrophenyl Azetidine-1-carboxylate
Setup: Flame-dry a 100 mL round-bottom flask under
.
Dissolution: Dissolve p-nitrophenyl chloroformate (1.0 eq, 5 mmol) in anhydrous DCM (20 mL). Cool to
.
Addition: Mix azetidine (1.0 eq) and DIPEA (1.2 eq) in DCM (5 mL). Add dropwise over 15 mins.
Reaction: Stir at
for 1h, then warm to for 1h.
Workup: Wash with cold 0.5M HCl (rapidly), then brine. Dry over
Isolation: Concentrate in vacuo. Recrystallize from minimal hot EtOAc/Hexanes to yield white/pale yellow crystals.
Aminolysis Kinetics (Reactivity Assay)
To quantify the reactivity difference, we monitor the release of the phenol leaving group. p-Nitrophenol release is colorimetric (yellow at basic pH), while phenol requires UV monitoring at 270 nm.
Experimental Data Summary (Reaction with Benzylamine in DMSO at
):
Metric
Phenyl Carbamate
p-Nitrophenyl Carbamate
(Half-life)
hours
minutes
(approx)
Temp Required
Often requires heating ()
Reacts at RT or
Catalyst?
May require DMAP
None required
Protocol B: Kinetic Assay (UV-Vis)
Prepare Stock: Dissolve carbamate (0.1 mM final) in DMSO.
Prepare Amine: Dissolve benzylamine (1.0 mM, pseudo-1st order excess) in DMSO.
Measurement: Mix 1:1 in a quartz cuvette.
Detection:
PNPC: Monitor Abs at 400 nm (formation of p-nitrophenolate).
PC: Monitor Abs at 270 nm (formation of urea/phenol overlap requires deconvolution).
Hydrolytic Stability
Stability in aqueous buffers is critical for biological applications (e.g., ABPP probes).
PNPC: Hydrolyzes measurable at pH > 7.5. At pH 8.0,
.
PC: Stable at pH 7.4 - 9.0 for days. Hydrolysis typically requires strong base (1M NaOH) and heat.
Decision Matrix & Applications
When should you choose one over the other? Use this logic flow.
Figure 2: Decision matrix for selecting the appropriate azetidine carbamate based on substrate and application.
Key Application Notes:
Covalent Inhibition (ABPP): p-Nitrophenyl carbamates are often too reactive for specific serine hydrolase targeting, leading to non-specific labeling of surface cysteines or lysines. Phenyl carbamates (or hexafluoroisopropyl carbamates) offer a "Goldilocks" zone of reactivity—stable in buffer, but reactive within the enzyme active site.
Safety: p-Nitrophenol is a sensitizer and stains equipment yellow. Phenyl carbamate byproducts are easier to wash away but harder to track visually.
References
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry. Link
Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism.[2] The Journal of Organic Chemistry. Link
Luedtke, N., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[1] Bioorganic & Medicinal Chemistry Letters. Link
Hutchings, K. M., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link
A Comprehensive Guide to the Safe Disposal of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate
The core principle of this guide is to treat Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate as a hazardous chemical waste stream. This is based on the known properties of its constituent chemical groups.
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guide is to treat Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate as a hazardous chemical waste stream. This is based on the known properties of its constituent chemical groups. The azetidine ring system can be reactive, while the carbamate functional group has known biological activity.[1][2][3] The phenyl group, a common feature in many research chemicals, also contributes to the overall hazard profile.[4]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[4][5]
Table 1: Hazard Profile and Required Personal Protective Equipment
Potential Hazard
Recommended Personal Protective Equipment (PPE)
Rationale
Skin Irritation/Absorption
Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Closed-toe shoes
Prevents direct contact with the skin, which could lead to irritation or systemic absorption.
Eye Irritation
Safety goggles with side shields or a face shield
Protects eyes from splashes or aerosols of the chemical.[6]
Respiratory Irritation
Use in a certified chemical fume hood
Minimizes the inhalation of any dust or vapors, which is a potential route of exposure.[6][7]
Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any solvents or other chemicals used in conjunction with Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is through an approved hazardous waste disposal facility.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][8]
1. Waste Segregation and Collection:
Collect waste Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.[4][9]
The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.
Crucially, do not mix this waste with other waste streams unless compatibility has been confirmed. [4] Incompatible wastes can lead to dangerous reactions. Avoid mixing with strong acids or oxidizers.[7]
2. Labeling:
The waste container must be clearly labeled as "Hazardous Waste."[9]
The label should include the full chemical name: "Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate." Avoid using abbreviations or chemical formulas.[9]
Indicate the approximate quantity of the waste.
Note the date when the waste was first added to the container.[10]
3. Storage:
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7]
The storage area should be away from incompatible materials and sources of ignition.[2]
Ensure the storage area is clearly marked as a hazardous waste accumulation point.[4]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][6]
Provide the EHS office with the full chemical name and any other relevant hazard information.
The following diagram outlines the decision-making process for the proper disposal of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Caption: Logical flow for the safe disposal of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate.
III. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.
Spill Response:
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory and inform your supervisor and EHS office immediately.[6]
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[6]
Collect: Carefully collect the absorbed material and the spilled substance into a suitable, labeled, and sealed container for hazardous waste disposal.[6][7]
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]
Exposure Response:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]
IV. Chemical Inactivation Considerations
While the primary disposal route is through a licensed hazardous waste facility, it is worth noting the chemistry of the carbamate functional group. Carbamates are known to act as inhibitors of serine hydrolases through covalent modification of the enzyme's active site.[1] In some instances, chemical degradation to less harmful substances may be possible. For example, carbamates can be hydrolyzed under alkaline conditions.[11] However, attempting to neutralize or inactivate this compound in the laboratory is not recommended without a validated and peer-reviewed protocol specific to Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. Such procedures can be hazardous if not performed correctly and may produce byproducts of unknown toxicity. Therefore, the most prudent and compliant approach is to treat it as hazardous waste.
V. Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these established procedures, researchers, scientists, and drug development professionals can ensure the safe and proper disposal of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate. Always prioritize safety, adhere to your institution's specific guidelines, and consult with your EHS office when in doubt.
PubChem. Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology, 13(8), 855–866. Available from: [Link]
Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Available from: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]
Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Available from: [Link]
PubChem. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Malinakova, K., & Kuca, K. (2022). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 23(22), 13809. Available from: [Link]
Richards, J. R., & Ko, R. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]
American Chemical Society. Hazardous Waste and Disposal. Available from: [Link]
U.S. Environmental Protection Agency. Hazardous Waste. Available from: [Link]
Missouri Department of Health and Senior Services. Carbamate Insecticides. Available from: [Link]
Pesticide Chemistry Carbamates. Available from: [Link]
PubChem. Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Northwestern University. Hazardous Waste Disposal Guide. Research Safety. Available from: [Link]
U.S. Environmental Protection Agency. 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid Properties. CompTox Chemicals Dashboard. Available from: [Link]